N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
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Description
The compound N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a synthetic molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-substituted imidazolylbenzamides involves the use of specific moieties to achieve desired electrophysiological activities . Similarly, the carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides uses cobalt catalysis and a CO surrogate to obtain the final products . These methods suggest that the synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide would likely require careful selection of catalysts and directing groups to guide the formation of the molecule.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the presence of a 1H-imidazol-1-yl moiety in N-substituted benzamides is significant for class III electrophysiological activity . Additionally, the incorporation of a benzoimidazole group in N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides contributes to their function as heparanase inhibitors . These findings suggest that the molecular structure of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide, particularly the pyrimidinyl and phenylamino groups, would be key determinants of its potential biological activities.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, which are often essential for their biological function. The synthesis of substituted benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents involves the reduction of corresponding imino-pyridinium ylides . This indicates that the chemical reactivity of the benzamide core can be modified to produce compounds with specific therapeutic properties. The chemical reactions involving N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide would likely be influenced by the substituents on the benzamide ring and the pyrimidinyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not detail the physical properties of the compounds studied, it is reasonable to infer that the properties of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide would be affected by its specific functional groups and overall molecular architecture. These properties are important for the compound's application in drug development, as they affect its bioavailability and pharmacokinetics.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy One significant application of related chemical structures involves their role as histone deacetylase (HDAC) inhibitors, contributing to cancer therapy. For instance, compounds similar to N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide have been shown to inhibit HDACs selectively, which in turn blocks cancer cell proliferation and induces apoptosis, showing promise as anticancer drugs (Zhou et al., 2008).
Capillary Electrophoresis for Quality Control Another application includes its use in the analytical method development, such as in the nonaqueous capillary electrophoresis for separating and analyzing related substances, demonstrating its importance in the quality control of pharmaceuticals (Ye et al., 2012).
Synthesis of Derivatives for Antifolate and Antitumor Activity Furthermore, derivatives of similar structures have been synthesized to investigate their potential as antifolates and antitumor agents. These compounds are explored for their inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis in cancer cells, thereby exhibiting antitumor activity (Gangjee et al., 2000).
Anticancer and Anti-5-lipoxygenase Agents Additionally, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, structurally related to N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide, have shown anticancer and anti-5-lipoxygenase activities, marking their potential in the development of new therapeutic agents (Rahmouni et al., 2016).
Antioxidant Activity Research into the synthesis and evaluation of certain derivatives has also highlighted their antioxidant activity, underscoring the potential for these compounds in oxidative stress-related disease management (George et al., 2010).
properties
IUPAC Name |
2-anilino-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-13-19(25)24(14-22-15)12-11-21-20(26)17-9-5-6-10-18(17)23-16-7-3-2-4-8-16/h2-10,13-14,23H,11-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYWROIHIXCECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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